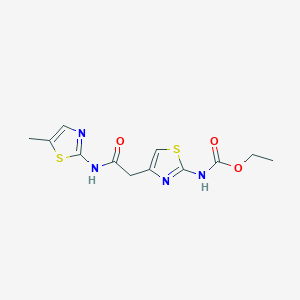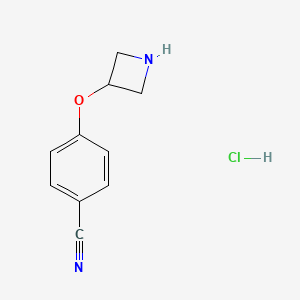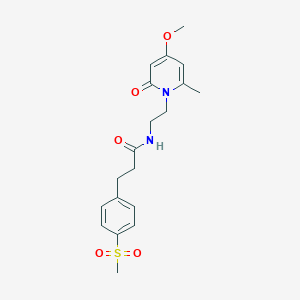![molecular formula C7H12O2 B2497464 4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane CAS No. 2016508-90-8](/img/structure/B2497464.png)
4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane, also known as paraformaldehyde dioxane or PFD, is a cyclic acetal compound that has been widely used in scientific research. PFD has a unique structure that makes it an important reagent in organic synthesis and biochemical research.
作用機序
PFD reacts with amino groups in proteins and nucleic acids to form stable cross-links. The cross-linking reaction occurs through the formation of a Schiff base intermediate, which is then reduced to form a covalent bond. The cross-linking reaction can occur between two molecules or within a single molecule, leading to the formation of a protein or nucleic acid complex.
Biochemical and Physiological Effects:
PFD has been shown to have minimal effects on protein structure and function. It has been used to stabilize proteins and prevent their denaturation during purification and storage. PFD has also been shown to have minimal effects on the activity of enzymes and other proteins. In addition, PFD has been used to fix tissues and cells for histological studies.
実験室実験の利点と制限
One advantage of using PFD as a cross-linking agent is its ability to cross-link proteins and nucleic acids without affecting their structure and function. PFD is also relatively easy to use and can be used under mild conditions. However, one limitation of using PFD is its potential toxicity. PFD can be toxic if ingested or inhaled, and precautions should be taken when handling it.
将来の方向性
There are several future directions for the use of PFD in scientific research. One direction is the development of new methods for the synthesis of PFD and its derivatives. Another direction is the use of PFD in the study of protein dynamics and conformational changes. PFD could also be used in the study of protein-protein interactions in living cells. Finally, PFD could be used in the development of new biomaterials and drug delivery systems.
Conclusion:
In conclusion, PFD is a versatile reagent that has been widely used in scientific research. Its unique structure and ability to cross-link proteins and nucleic acids without affecting their structure and function make it an important tool in organic synthesis and biochemical research. While there are limitations to its use, the potential applications of PFD in future research are promising.
合成法
PFD can be synthesized by the reaction of 4,5-Dimethyl-1,6-dioxaspiro[2.4]heptanehyde with dioxane in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is obtained by distillation. The purity of PFD can be improved by recrystallization from a suitable solvent.
科学的研究の応用
PFD has been widely used in scientific research as a cross-linking agent for proteins, nucleic acids, and other biomolecules. It can also be used as a fixative for tissues and cells. PFD has been used to cross-link proteins in the study of protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. It has also been used in the study of DNA structure and function.
特性
IUPAC Name |
4,5-dimethyl-1,6-dioxaspiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-6(2)8-3-7(5)4-9-7/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZFDNRLEYGADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC12CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)



![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)




![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2497399.png)
![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)
